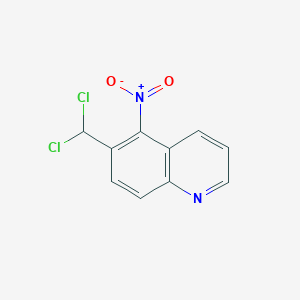

Quinoline, 6-(dichloromethyl)-5-nitro-

Description

Significance of Substituted Quinoline (B57606) Frameworks in Modern Chemical Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. rsc.orgorientjchem.orgnih.govijpsjournal.com Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgorientjchem.orgnih.gov This has led to the development of numerous quinoline-based pharmaceutical agents. rsc.org The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to optimize therapeutic efficacy and selectivity. rsc.orgmdpi.com

In the realm of materials science, functionalized quinolines are integral to the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. Their planar structure and tunable photophysical properties make them ideal candidates for these applications. The ability to introduce a wide array of substituents onto the quinoline core allows for the rational design of materials with tailored optical and electronic characteristics.

The following table provides a summary of the diverse applications of substituted quinoline frameworks:

| Field of Application | Examples of Activities/Uses |

| Medicinal Chemistry | Antimalarial, Anticancer, Antibacterial, Antifungal, Anti-inflammatory, Antiviral |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors, Corrosion Inhibitors, Catalysts |

| Agrochemicals | Herbicides, Insecticides, Fungicides |

Positioning of Quinoline, 6-(dichloromethyl)-5-nitro- within the Landscape of Functionalized Heterocyclic Systems

Quinoline, 6-(dichloromethyl)-5-nitro- is a polyfunctionalized heterocyclic compound. Its core structure is the quinoline ring system. Attached to this are two key functional groups: a dichloromethyl group at the 6-position and a nitro group at the 5-position. The specific placement of these substituents significantly influences the molecule's chemical reactivity and potential applications.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene portion of the quinoline ring towards electrophilic substitution. libretexts.org Conversely, it activates the ring towards nucleophilic aromatic substitution. nih.gov The dichloromethyl group, while less common than a simple methyl or trichloromethyl group, is also anticipated to be electron-withdrawing due to the inductive effect of the chlorine atoms. quora.com

The relative positions of the dichloromethyl and nitro groups are also of note. Being in adjacent positions (peri-substitution) can lead to steric interactions that may influence the planarity of the quinoline system and the reactivity of both functional groups. This unique substitution pattern places Quinoline, 6-(dichloromethyl)-5-nitro- at the intersection of several areas of chemical interest, including the study of sterically hindered aromatics and the synthesis of novel building blocks for drug discovery and materials science.

Rationale for Dedicated Academic Inquiry into Quinoline, 6-(dichloromethyl)-5-nitro-

While specific research on Quinoline, 6-(dichloromethyl)-5-nitro- is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the known properties of its constituent parts.

A primary motivation for studying this compound lies in its potential as a precursor for the synthesis of more complex molecules. The dichloromethyl group can be hydrolyzed to an aldehyde, which is a versatile functional group for a wide range of chemical transformations. The nitro group can be reduced to an amine, providing a handle for the introduction of various pharmacophores or for the construction of novel heterocyclic systems. nih.gov

The combination of a nitro group and a dichloromethyl group on a quinoline scaffold could also lead to novel biological activities. Nitroaromatic compounds are known to have antimicrobial and anticancer properties, and the presence of the dichloromethyl group could modulate this activity or introduce new mechanisms of action.

Furthermore, the synthesis of this specific isomer presents an interesting academic challenge. The standard electrophilic nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines. rsc.orgstackexchange.comgoogle.com Directing the nitration to the 5-position while having a dichloromethyl group at the 6-position would require a carefully designed synthetic strategy. The synthesis of the dichloromethyl group on the quinoline ring itself is not a trivial transformation. prepchem.com Therefore, the development of a synthetic route to Quinoline, 6-(dichloromethyl)-5-nitro- would be a valuable contribution to the field of synthetic organic chemistry.

The following table outlines the potential areas of research interest for this compound:

| Research Area | Rationale |

| Synthetic Chemistry | Development of novel synthetic methodologies for the regioselective functionalization of the quinoline ring. |

| Medicinal Chemistry | Exploration of potential biological activities, including anticancer, antibacterial, and antiparasitic properties. |

| Materials Science | Investigation of the photophysical and electronic properties for applications in organic electronics and sensor technology. |

| Reaction Mechanism Studies | Understanding the interplay of the electron-withdrawing nitro and dichloromethyl groups on the reactivity of the quinoline system. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

113388-37-7 |

|---|---|

Molecular Formula |

C10H6Cl2N2O2 |

Molecular Weight |

257.07 g/mol |

IUPAC Name |

6-(dichloromethyl)-5-nitroquinoline |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-10(12)7-3-4-8-6(2-1-5-13-8)9(7)14(15)16/h1-5,10H |

InChI Key |

IECZPHDOBOPGKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])C(Cl)Cl)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline, 6 Dichloromethyl 5 Nitro and Analogous Structures

Direct Synthesis Strategies for the Introduction of Dichloromethyl and Nitro Groups onto the Quinoline (B57606) Core

Direct functionalization of the quinoline nucleus is a common strategy in synthetic organic chemistry. However, the introduction of both a dichloromethyl and a nitro group at the 5- and 6-positions presents regioselectivity challenges due to the directing effects of the heterocyclic nitrogen and the existing substituents.

The introduction of a dichloromethyl group at the C-6 position of a 5-nitroquinoline (B147367) precursor is a plausible synthetic route. This would typically involve the initial introduction of a methyl group or a related functional group that can be subsequently chlorinated. For instance, a 6-methyl-5-nitroquinoline (B1293858) could be subjected to free-radical chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SOCl) under UV irradiation or with a radical initiator. The regioselectivity of such reactions can be influenced by the electronic nature of the substituents already present on the quinoline ring.

Alternatively, a two-step halogenation approach could be envisioned. This would involve the initial monohalogenation of the methyl group at the 6-position, followed by a second halogenation step. Precise control of reaction conditions would be crucial to achieve the desired dichloromethyl functionality without over-chlorination to a trichloromethyl group.

The nitration of quinoline itself typically occurs at the 5- and 8-positions due to the directing effect of the protonated nitrogen atom under acidic conditions. stackexchange.com Achieving nitration specifically at the 5-position in the presence of a 6-substituent like a dichloromethyl group requires careful consideration of the directing effects of both the nitrogen and the C-6 substituent.

Electrophilic nitration of a 6-(dichloromethyl)quinoline precursor would likely lead to a mixture of isomers. The dichloromethyl group is generally considered to be weakly deactivating and meta-directing on a benzene (B151609) ring, but its influence on the quinoline system, particularly in conjunction with the deactivating effect of the protonated nitrogen, is complex. The nitration of 5,8-dichloroquinoline (B2488021) has been shown to be extremely difficult, requiring harsh conditions to yield the 6-nitro product, indicating the strong deactivating effect of existing halogen substituents. stackexchange.com

Modern approaches to directed C-H functionalization could offer more precise control. For instance, the use of directing groups can overcome the inherent reactivity patterns of the quinoline nucleus. researchgate.net A dearomatization-rearomatization strategy has also been developed for the meta-nitration of pyridines and quinolines, which could potentially be adapted for specific substitution patterns. acs.orgacs.org

| Reagent/Method | Position of Nitration on Quinoline | Reference |

| Conc. Nitric Acid & Conc. Sulfuric Acid | 5- and 8- | stackexchange.com |

| N-nitrosaccharin | meta-position (with specific substitutions) | acs.org |

| Dearomatization-Rearomatization | meta-position | acs.orgacs.org |

Multicomponent and Cascade Reactions Leading to Substituted Quinolines

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like substituted quinolines in a single synthetic operation. rsc.org These reactions, along with cascade sequences, can be designed to incorporate the necessary dichloromethyl and nitro functionalities from the starting materials.

Several classic named reactions for quinoline synthesis could potentially be adapted to produce the target molecule by using appropriately substituted starting materials. iipseries.orgdu.edu.egnih.gov

Skraup Synthesis: This reaction involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org To synthesize the target molecule, one would need to start with an aniline precursor already bearing the dichloromethyl and nitro groups, for example, 2-amino-4-(dichloromethyl)-5-nitro-toluene. However, the stability of the dichloromethyl group under the harsh acidic and oxidizing conditions of the Skraup reaction could be a significant challenge. The Doebner-von Miller reaction is a related method that uses α,β-unsaturated carbonyl compounds. wikipedia.orgnih.govyoutube.comslideshare.net

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgmdpi.comresearchgate.netnih.govorganic-chemistry.orgresearchgate.netresearchgate.net To obtain Quinoline, 6-(dichloromethyl)-5-nitro-, one could hypothetically use a 2-amino-5-nitrobenzaldehyde (B1606718) derivative with a dichloromethyl group at the 4-position and react it with a suitable ketone or aldehyde. The availability and stability of the required 2-aminoaryl aldehyde precursor would be a key consideration.

Pfitzinger Synthesis: This reaction utilizes isatin (B1672199) or isatoic acid and a carbonyl compound to produce quinoline-4-carboxylic acids. jptcp.com Adapting this for the target molecule would require a substituted isatin, which may not be readily accessible.

Knorr Quinoline Synthesis: This synthesis involves the cyclization of a β-ketoanilide to form a 2-hydroxyquinoline. iipseries.orgwikipedia.orgsynarchive.comtsijournals.com The required β-ketoanilide would need to be synthesized from an aniline containing the dichloromethyl and nitro groups.

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.orgresearchgate.net Similar to other methods, a pre-functionalized aniline would be necessary.

| Named Reaction | General Reactants | Potential for Target Synthesis |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Requires stable, substituted aniline; harsh conditions. iipseries.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Dependent on the availability of the substituted 2-aminoaryl precursor. wikipedia.orgmdpi.comresearchgate.netnih.govorganic-chemistry.orgresearchgate.netresearchgate.net |

| Pfitzinger | Isatin/Isatoic acid, Carbonyl compound | Requires a specifically substituted isatin derivative. jptcp.com |

| Knorr | β-Ketoanilide | Requires synthesis of a complex β-ketoanilide precursor. iipseries.orgwikipedia.orgsynarchive.comtsijournals.com |

| Combes | Aniline, β-Diketone | Relies on a pre-functionalized aniline starting material. iipseries.orgwikipedia.orgresearchgate.net |

| Doebner-Miller | Aniline, α,β-Unsaturated carbonyl | A variation of the Skraup synthesis with similar challenges. wikipedia.orgnih.govyoutube.comslideshare.net |

A more practical approach involves using precursors that already contain either the dichloromethyl or the nitro group. For instance, one could start with a commercially available nitroaniline and introduce the dichloromethyl group before proceeding with the quinoline ring formation. Alternatively, a precursor with a dichloromethyl group could be synthesized and then subjected to nitration prior to the cyclization step. The choice of strategy would depend on the compatibility of the functional groups with the reaction conditions of the chosen quinoline synthesis.

Titanium-catalyzed three-component coupling reactions have been reported for the direct synthesis of substituted quinolines, offering a modern alternative to classical methods. acs.orgnih.gov These methods often proceed under milder conditions and may be more tolerant of sensitive functional groups.

Synthesis of Polyhalogenated Nitrobutadiene Intermediates for Quinoline Ring Annulation

Polyhalogenated nitrobutadienes are versatile building blocks in heterocyclic synthesis. nih.govnih.govbeilstein-journals.orgmarmara.edu.trresearchgate.net These highly reactive intermediates can undergo a variety of transformations, including nucleophilic substitutions and cycloadditions, to form complex heterocyclic systems.

The synthesis of quinoline derivatives from polyhalogenated nitrobutadienes could proceed through a reaction cascade. For example, a reaction between a polyhalogenated nitrobutadiene and an appropriate aniline derivative could lead to the formation of an intermediate that subsequently cyclizes to form the quinoline ring. The dichloromethyl and nitro groups could potentially be incorporated within the polyhalogenated nitrobutadiene precursor itself.

Research has shown the synthesis of pyrazole (B372694) derivatives containing a dichloromethyl and a nitro group attached to the pyrazole ring, which is then linked to a quinoline moiety. nih.govbeilstein-journals.org This highlights the utility of building blocks containing these functionalities for the construction of complex heterocyclic systems. While this specific example does not form the target molecule directly, it demonstrates the principle of using pre-functionalized intermediates in the synthesis of substituted quinolines.

Methodological Advancements for Enhanced Yield and Selectivity

Recent progress in synthetic organic chemistry has led to the development of more efficient and selective methods for the synthesis and functionalization of quinoline derivatives. These advancements are pertinent to a plausible synthetic route for Quinoline, 6-(dichloromethyl)-5-nitro-, which would likely proceed through key intermediates such as 6-methylquinoline (B44275) and 6-methyl-5-nitroquinoline. Key areas of improvement include the use of novel catalysts, one-pot procedures, and advanced functionalization techniques.

A plausible synthetic pathway for Quinoline, 6-(dichloromethyl)-5-nitro- can be envisioned in three main stages:

Synthesis of 6-methylquinoline: This can be achieved through classical methods like the Skraup or Doebner-von Miller reactions, for which modern modifications have improved yields and reaction conditions.

Regioselective nitration of 6-methylquinoline: The introduction of a nitro group at the C5 position is a critical step requiring high regioselectivity.

Side-chain chlorination of 6-methyl-5-nitroquinoline: The final step involves the selective chlorination of the methyl group to afford the desired dichloromethyl functionality.

Methodological advancements relevant to each of these stages are discussed below.

Advancements in the Synthesis of 6-Methylquinoline

Classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often suffer from harsh conditions and low yields. nih.gov Recent modifications have focused on improving these aspects. For instance, the use of microwave irradiation and ionic liquids in the Skraup reaction has been shown to increase reaction efficiency and yield. nih.gov

The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, has been improved by the use of biphasic reaction media to reduce the polymerization of the carbonyl substrate, thereby increasing the yield of the desired quinoline product. nih.gov The use of acrolein diethyl acetal (B89532) as a stable precursor to acrolein has also been shown to be an effective strategy in a modified Doebner-von Miller synthesis of quinolines, offering moderate to good yields. lookchem.com

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Doebner-von Miller | Aniline | Acrolein diethyl acetal, 6N HCl, 100°C | Quinoline | 65 | lookchem.com |

| Doebner-von Miller | p-Toluidine | Acrolein diethyl acetal, 6N HCl, 100°C | 6-Methylquinoline | 72 | lookchem.com |

| Friedländer Synthesis | 2-Nitrobenzaldehyde, Acetone | Fe/HCl, then KOH, EtOH, reflux | 2-Methylquinoline | 95 | researchgate.netnih.gov |

| Friedländer Synthesis | 2-Nitro-5-methylbenzaldehyde, Acetone | Fe/HCl, then KOH, EtOH, reflux | 2,6-Dimethylquinoline | 88 | researchgate.netnih.gov |

Regioselective Nitration of Substituted Quinolines

The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. rsc.org Achieving regioselective nitration at the C5 position in the presence of a C6-methyl group requires careful control of reaction conditions and potentially the use of specific nitrating agents or catalysts. Studies on the nitration of substituted quinolines have shown that the position of the existing substituent significantly influences the regioselectivity of the nitration. For instance, the nitration of 7-methylquinoline (B44030) has been shown to selectively yield 7-methyl-8-nitroquinoline (B1293703) in excellent yield. brieflands.com While specific studies on the regioselective nitration of 6-methylquinoline to favor the 5-nitro isomer are not abundant, advancements in nitration chemistry offer potential solutions. The use of milder nitrating agents, such as bismuth subnitrate in the presence of thionyl chloride, has been shown to be effective for the selective nitration of various aromatic compounds and could potentially offer improved regioselectivity in this case. lookchem.com

| Substrate | Nitrating Agent/Conditions | Major Product(s) | Yield (%) | Reference |

| 8-(tert-butyl)-2-methylquinoline | H2SO4, HNO3, T > 70°C | 8-(tert-butyl)-2-methyl-5-nitroquinoline | 94 | rsc.org |

| 7-Methylquinoline | fuming HNO3/conc. H2SO4 | 7-Methyl-8-nitroquinoline | 99 | brieflands.com |

| Tetrahydroquinoline (N-protected) | Various nitrating agents | 6-Nitro-1,2,3,4-tetrahydroquinoline | High regioselectivity | researchgate.net |

Side-Chain Halogenation

The conversion of the 6-methyl group to a 6-(dichloromethyl) group is a challenging transformation that requires selective radical halogenation. Traditional methods often involve harsh conditions and can lead to a mixture of mono-, di-, and tri-chlorinated products, as well as undesired ring halogenation.

Modern advancements in this area focus on achieving higher selectivity. Photochlorination, the use of light to initiate the chlorination reaction, can offer improved control over the degree of halogenation. google.com The reaction conditions, such as temperature and the concentration of the chlorinating agent, are critical parameters to control for selective dichlorination. For instance, photochlorination of 2-alkyl benzoic acid esters at low temperatures (-20°C to 20°C) with the addition of HCl has been shown to selectively chlorinate the alkyl side chain. google.com While specific examples for 6-methyl-5-nitroquinoline are not available, these advanced methodologies for selective side-chain halogenation of complex aromatic compounds provide a promising avenue for the final step in the synthesis of Quinoline, 6-(dichloromethyl)-5-nitro-.

One-Pot and Catalytic Strategies

Furthermore, the use of transition-metal catalysts has revolutionized quinoline synthesis and functionalization. mdpi.com Late-stage C-H functionalization, for instance, allows for the direct introduction of functional groups onto a pre-formed quinoline ring, offering a more atom-economical and efficient route compared to traditional multi-step syntheses. nih.govdrugdiscoverytrends.com While direct dichloromethylation of a C-H bond on the quinoline ring is not yet a well-established method, the rapid development in this field suggests that such selective functionalizations may become feasible in the future.

Chemical Reactivity and Transformation Pathways of Quinoline, 6 Dichloromethyl 5 Nitro

Reactivity of the Dichloromethyl Moiety

The carbon atom of the dichloromethyl group is electrophilic due to the presence of two electronegative chlorine atoms, making it susceptible to attack by nucleophiles. While direct nucleophilic substitution on sp3-hybridized carbons bearing two halogens can be challenging, under appropriate conditions, sequential or double displacement reactions can occur.

Common nucleophiles such as alkoxides, thiolates, and amines can potentially displace one or both chlorine atoms. The reaction likely proceeds through a stepwise mechanism. The strong electron-withdrawing effect of the adjacent 5-nitro group would further activate the dichloromethyl group towards nucleophilic attack. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) in methanol (B129727) could potentially lead to the formation of a dimethoxymethyl derivative.

| Nucleophile | Potential Product(s) | Reaction Conditions |

| RO⁻ (Alkoxide) | 6-(dialkoxymethyl)-5-nitroquinoline | Base, Alcohol solvent |

| RS⁻ (Thiolate) | 6-(bis(alkylthio)methyl)-5-nitroquinoline | Base, Thiol solvent |

| R₂NH (Amine) | 6-(bis(dialkylamino)methyl)-5-nitroquinoline | Excess amine, heat |

This table presents predicted reactions based on the general reactivity of dichloromethylarenes. Specific experimental data for Quinoline (B57606), 6-(dichloromethyl)-5-nitro- may vary.

The dichloromethyl group is susceptible to hydrolysis, typically under acidic or basic conditions, to yield the corresponding aldehyde. This transformation is a common reaction for gem-dihalides. The hydrolysis of "Quinoline, 6-(dichloromethyl)-5-nitro-" would lead to the formation of 5-nitroquinoline-6-carbaldehyde.

The reaction likely proceeds via a carbocationic intermediate, which is then attacked by water. The presence of the electron-withdrawing nitro group could influence the rate of hydrolysis. This transformation provides a synthetic route to introduce a formyl group at the 6-position of the 5-nitroquinoline (B147367) scaffold, which can then be used for further synthetic elaborations. A plausible method for this transformation involves heating the compound in the presence of an acid catalyst, such as sulfuric acid, or a base like sodium carbonate in an aqueous medium. sciforum.net

Reactivity of the Nitro Group within the Quinoline System

The nitro group at the 5-position profoundly influences the chemical reactivity of the quinoline ring system. It is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

The selective reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion is crucial for the synthesis of various derivatives, as the resulting amino group can be further functionalized. Several reagents can achieve this transformation chemoselectively, leaving the dichloromethyl group intact.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H2/Pd-C), or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). researchgate.netmdpi.com For substrates sensitive to harsh acidic conditions or catalytic hydrogenation, milder reagents like tin(II) chloride (SnCl2) in ethanol (B145695) or sodium dithionite (B78146) (Na2S2O4) can be employed. nih.gov The choice of reducing agent is critical to avoid the reduction of the quinoline ring or reaction with the dichloromethyl group.

| Reagent | Product | Selectivity |

| H₂/Pd-C | 6-(dichloromethyl)quinolin-5-amine | High for nitro group |

| SnCl₂/EtOH | 6-(dichloromethyl)quinolin-5-amine | Mild and selective |

| Fe/HCl | 6-(dichloromethyl)quinolin-5-amine | Classical and effective |

| Na₂S₂O₄ | 6-(dichloromethyl)quinolin-5-amine | Useful for sensitive substrates |

This table outlines common methods for the selective reduction of aromatic nitro groups. researchgate.netmdpi.comnih.gov

The electron-withdrawing nature of the nitro group deactivates the quinoline ring towards electrophilic aromatic substitution. wikipedia.org Both the nitro and dichloromethyl groups are deactivating. quora.comstackexchange.com However, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), directing incoming nucleophiles to the ortho and para positions relative to itself. cdnsciencepub.comkuleuven.beorganic-chemistry.orgwikipedia.org In the case of "Quinoline, 6-(dichloromethyl)-5-nitro-", the positions activated for nucleophilic attack are C4 and C7.

A particularly relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. cdnsciencepub.comkuleuven.beorganic-chemistry.orgwikipedia.org This reaction allows for the introduction of a substituent at a position ortho or para to the nitro group by replacing a hydrogen atom. For 5-nitroquinoline, VNS reactions have been shown to occur at the C6 and C8 positions. cdnsciencepub.com However, with the C6 position already substituted, nucleophilic attack would be directed to the C8 position.

The presence of the nitro group on the quinoline ring imparts dienophilic character to the molecule, allowing it to participate in cycloaddition reactions. Specifically, 5-nitroquinoline can act as a dienophile in polar Diels-Alder reactions. sciforum.net The electron-withdrawing nitro group lowers the energy of the LUMO of the quinoline system, facilitating the reaction with electron-rich dienes. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The reaction would likely involve the C7-C8 double bond of the quinoline ring, leading to the formation of complex polycyclic structures.

Furthermore, the nitro-substituted aromatic system can potentially undergo 1,3-dipolar cycloaddition reactions. researchgate.netchesci.comwikipedia.orgyoutube.commdpi.com In these reactions, a 1,3-dipole reacts with the π-system of the nitroquinoline to form a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of both the dipole and the dipolarophile (the nitroquinoline). chesci.comwikipedia.org

Electrophilic Aromatic Substitution on the Quinoline Nucleus Bearing Dichloromethyl and Nitro Substituents

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.comtotal-synthesis.com However, the quinoline ring system, being heteroaromatic, exhibits a complex reactivity profile. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution typically favors the benzene (B151609) ring.

In the case of Quinoline, 6-(dichloromethyl)-5-nitro-, the benzene ring is further substituted with two strong deactivating groups: a nitro group (-NO₂) at position 5 and a dichloromethyl group (-CHCl₂) at position 6. Both of these substituents significantly reduce the electron density of the aromatic ring, making electrophilic substitution reactions exceptionally challenging to achieve. total-synthesis.comlibretexts.org

The regiochemical outcome of any potential EAS reaction is dictated by the directing effects of the existing substituents.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. Its strong electron-withdrawing effect, through both inductive and resonance mechanisms, destabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack is at the ortho or para positions.

Dichloromethyl Group (-CHCl₂): The dichloromethyl group is also an electron-withdrawing group, primarily through the inductive effect of the two chlorine atoms. As such, it is also a deactivating group and is expected to direct incoming electrophiles to the meta position.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| Nitro (-NO₂) | 5 | Strong Electron-Withdrawing | Strongly Deactivating | Meta (to C-7) |

| Dichloromethyl (-CHCl₂) | 6 | Inductive Electron-Withdrawing | Deactivating | Meta (to C-8) |

Nucleophilic Aromatic Substitution on the Quinoline Nucleus

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of Quinoline, 6-(dichloromethyl)-5-nitro- makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). The presence of strong electron-withdrawing groups, particularly a nitro group, is known to activate aromatic rings for attack by nucleophiles. libretexts.orgsemanticscholar.org The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy. semanticscholar.org

Research on related compounds, such as 6-bromo-5-nitroquinoline, has shown that the nitro group significantly facilitates nucleophilic substitution of the adjacent bromo group. nih.gov This activation allows for the efficient synthesis of derivatives through reactions with various nucleophiles. nih.gov By analogy, the chlorine atoms of the dichloromethyl group on Quinoline, 6-(dichloromethyl)-5-nitro- could potentially be susceptible to nucleophilic displacement, although this would be a nucleophilic aliphatic substitution rather than an aromatic one. More significantly, the hydrogen atoms on the quinoline ring, activated by the nitro group, could be displaced in certain nucleophilic substitution reactions. For instance, studies on 6-nitroquinoline (B147349) have demonstrated that the hydrogen at the 5-position can be substituted by nucleophiles. rsc.org

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile (Nu⁻) | Potential Reaction Site | Predicted Product | Rationale |

| Alkoxide (RO⁻) | C-5 or C-7 | 5-Alkoxy-6-(dichloromethyl)quinoline or 7-Alkoxy-6-(dichloromethyl)-5-nitroquinoline | Activation by the ortho/para nitro group. |

| Amine (R₂NH) | C-5 or C-7 | 5-(Dialkylamino)-6-(dichloromethyl)quinoline or 7-(Dialkylamino)-6-(dichloromethyl)-5-nitroquinoline | Activation by the ortho/para nitro group. |

| Thiolate (RS⁻) | C-5 or C-7 | 5-(Alkylthio)-6-(dichloromethyl)quinoline or 7-(Alkylthio)-6-(dichloromethyl)-5-nitroquinoline | Activation by the ortho/para nitro group. |

Cine-substitution is a type of nucleophilic substitution where the incoming group takes a position adjacent to the one occupied by the leaving group. iupac.org This reaction pathway is distinct from the typical addition-elimination mechanism of SNAr. Cine-substitution reactions have been observed in highly activated aromatic systems, particularly those bearing nitro groups. arkat-usa.orgrsc.org

The mechanism often involves the formation of a transient, highly reactive intermediate, such as an aryne, or proceeds through an addition-elimination pathway where initial nucleophilic addition occurs ortho to the leaving group. arkat-usa.orgnih.gov For Quinoline, 6-(dichloromethyl)-5-nitro-, the strong activation provided by the 5-nitro group could potentially facilitate such an unusual reaction. For example, a strong base could potentially deprotonate the C-7 position, leading to a cascade that results in the substitution of a group at C-6 with the nucleophile entering at C-7. However, without experimental data on this specific molecule, the occurrence of a cine-substitution remains a theoretical possibility based on reactivity patterns observed in other nitroarenes. arkat-usa.org

Rearrangement and Ring-Opening/Closing Reactions of Quinoline, 6-(dichloromethyl)-5-nitro-

Substituted quinolines can undergo a variety of rearrangement and ring-modification reactions, often under specific and sometimes harsh conditions. thermofisher.com

Rearrangement Reactions: Molecular rearrangements could potentially be induced in Quinoline, 6-(dichloromethyl)-5-nitro-. For instance, reduction of the nitro group to an amino group, followed by diazotization, could lead to various rearranged products. The dichloromethyl group could also be a site for rearrangements following hydrolysis or reaction with certain reagents. Photochemical conditions have also been shown to induce rearrangements in some quinoline derivatives, such as the Hofmann-Martius photorearrangement. nih.gov

Ring-Opening/Closing Reactions: The quinoline ring is generally stable, but under forcing conditions, ring-opening can occur. Strong oxidizing agents can cleave the benzene ring, while the pyridine ring can sometimes be opened by strong nucleophiles or under reductive conditions. For instance, some pyridine derivatives undergo ring-opening followed by ring-closing (ANRORC) reactions. researchgate.net Given the electron-deficient nature of the pyridine ring in the target molecule, it might be susceptible to such transformations with potent nucleophiles.

Conversely, the existing functional groups could be used to construct new fused ring systems. For example, if the dichloromethyl group were converted to a different functional group, intramolecular cyclization could be possible, leading to more complex polycyclic aromatic systems. nih.gov

Spectroscopic and Structural Data for Quinoline, 6-(dichloromethyl)-5-nitro- Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and chemical literature has revealed a significant lack of specific experimental data for the chemical compound Quinoline, 6-(dichloromethyl)-5-nitro-. Despite targeted searches for its spectroscopic and structural characterization, no detailed research findings, including Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data, could be located.

This absence of information prevents the compilation of a detailed scientific article as requested, which was to be structured around the advanced spectroscopic and structural characterization of this specific molecule. The intended article was to include in-depth analysis of:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR analysis of chemical shifts and coupling constants.

Carbon-13 (¹³C) NMR analysis of the carbon framework and hybridization.

Two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for determining connectivity and stereochemistry.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) for determining the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for assessing purity and volatility.

While general principles of these analytical techniques are well-established for the broader class of quinoline derivatives, the specific spectral data—such as precise chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z) with fragmentation patterns—for Quinoline, 6-(dichloromethyl)-5-nitro- are not available in the consulted resources.

The synthesis and characterization of novel chemical compounds are typically published in peer-reviewed scientific journals. The lack of data for "Quinoline, 6-(dichloromethyl)-5-nitro-" suggests that either the compound has not yet been synthesized and characterized, or the data has not been made publicly available. Without this foundational empirical data, any attempt to generate the requested scientific article would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, the creation of an article focusing solely on the advanced spectroscopic and structural characterization of Quinoline, 6-(dichloromethyl)-5-nitro-, complete with data tables and detailed research findings, is not possible at this time. Further experimental research would be required to generate the necessary data to fulfill such a request.

Advanced Spectroscopic and Structural Characterization of Quinoline, 6 Dichloromethyl 5 Nitro

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. An analysis of the FTIR spectrum for Quinoline (B57606), 6-(dichloromethyl)-5-nitro- would be expected to reveal characteristic peaks corresponding to its constituent functional groups. For instance, the nitro group (NO₂) would exhibit strong symmetric and asymmetric stretching vibrations. The dichloromethyl group (-CHCl₂) would have distinct C-H and C-Cl stretching and bending modes. The quinoline ring system would show a complex pattern of C-H and C-C stretching and bending vibrations, characteristic of aromatic systems. Without experimental data, a definitive table of vibrational frequencies and their assignments cannot be constructed.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of Quinoline, 6-(dichloromethyl)-5-nitro- would provide additional information on the vibrational modes of the quinoline backbone and the substituents. The symmetric stretching of the nitro group, for example, is typically a strong band in the Raman spectrum.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of Quinoline, 6-(dichloromethyl)-5-nitro- would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated quinoline ring system. The presence of the nitro group, a strong electron-withdrawing group, would likely influence the position and intensity of these absorption maxima (λmax) by extending the conjugation and affecting the energy levels of the molecular orbitals. A data table of absorption maxima and corresponding molar absorptivity values would be essential for a complete analysis, but this information is not currently available.

X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

A successful crystallographic analysis of Quinoline, 6-(dichloromethyl)-5-nitro- would yield crucial data regarding its solid-state packing. This would include the determination of its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data is fundamental to understanding the symmetry and packing arrangement of the molecules in the crystal lattice.

Molecular Conformation and Bond Lengths/Angles

The primary output of an X-ray crystal structure determination is the precise location of each atom in the molecule. From this, a detailed analysis of the molecular conformation, including the orientation of the dichloromethyl and nitro groups relative to the quinoline ring, can be performed. Furthermore, accurate bond lengths and angles for all atoms within the molecule would be obtained, providing invaluable information about the bonding and electronic distribution.

Intermolecular Interactions and Supramolecular Packing

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the intermolecular interactions and supramolecular packing of Quinoline, 6-(dichloromethyl)-5-nitro-. Detailed research findings, including crystallographic data and spectroscopic analyses pertaining to the crystal structure of this specific compound, are not available in the reviewed sources.

Therefore, a detailed analysis of its hydrogen bonding, π-π stacking, and other non-covalent interactions, along with a corresponding data table of crystallographic parameters, cannot be provided at this time. The scientific community has not yet published dedicated studies on the solid-state structure of Quinoline, 6-(dichloromethyl)-5-nitro- that would enable a thorough discussion of its supramolecular chemistry.

While studies on related quinoline derivatives exist, extrapolating their structural features to Quinoline, 6-(dichloromethyl)-5-nitro- would be speculative and would not meet the standards of scientific accuracy required for this article. The unique combination and positioning of the dichloromethyl and nitro substituents on the quinoline framework are expected to significantly influence its crystal packing and intermolecular interactions in a manner that cannot be precisely predicted without experimental data.

Further research, including single-crystal X-ray diffraction analysis, would be necessary to elucidate the supramolecular architecture of Quinoline, 6-(dichloromethyl)-5-nitro-.

Computational and Theoretical Chemistry Investigations of Quinoline, 6 Dichloromethyl 5 Nitro

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the physicochemical properties of molecules. wikipedia.org For a molecule like Quinoline (B57606), 6-(dichloromethyl)-5-nitro-, DFT calculations would provide critical insights into its behavior at a molecular level.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. For Quinoline, 6-(dichloromethyl)-5-nitro-, the HOMO would likely be distributed across the electron-rich quinoline ring system.

LUMO: Represents the ability of a molecule to accept an electron. The presence of the electron-withdrawing nitro (-NO₂) and dichloromethyl (-CHCl₂) groups would be expected to lower the energy of the LUMO and localize it significantly around these substituents and the adjacent aromatic ring, indicating these are sites susceptible to nucleophilic attack.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

A hypothetical data table for such calculations, based on a typical DFT/B3LYP functional with a 6-311+G(d,p) basis set, would resemble the following:

| Parameter | Hypothetical Value (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -3.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.15 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. researchgate.netresearchgate.net The MEP map uses a color scale to represent electrostatic potential on the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically found around electronegative atoms and are susceptible to electrophilic attack. For this molecule, the most intense red regions would be expected around the oxygen atoms of the nitro group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are sites for potential nucleophilic attack. Positive potential would be anticipated around the hydrogen atoms and particularly the carbon of the dichloromethyl group.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

Analysis of Mulliken atomic charges, derived from population analysis, would provide quantitative data on the partial charge of each atom, further detailing the charge distribution within the molecule. bhu.ac.in

Computational methods can reliably predict the most likely centers of acidity and basicity. substack.com

Basicity: The primary basic center in Quinoline, 6-(dichloromethyl)-5-nitro- is predicted to be the nitrogen atom of the quinoline ring. Its lone pair of electrons makes it a proton acceptor (a Brønsted-Lowry base) or an electron-pair donor (a Lewis base). The MEP surface would show a region of negative potential near this nitrogen, confirming its basic character.

Acidity: The hydrogen atoms of the dichloromethyl (-CHCl₂) group are expected to be the most acidic protons in the molecule. The strong electron-withdrawing effect of the two chlorine atoms and the adjacent nitro-substituted quinoline ring would increase the positive partial charge on this hydrogen, making it more susceptible to abstraction by a base.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. researchgate.netsmu.edu This involves locating stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states.

For any proposed reaction involving Quinoline, 6-(dichloromethyl)-5-nitro-, such as a nucleophilic aromatic substitution, computational modeling can identify the high-energy transition state (TS) that connects reactants to products.

Transition State (TS): A TS is a first-order saddle point on the potential energy surface. Its geometry represents the configuration of atoms at the peak of the energy barrier for a reaction step.

Activation Barrier (Ea): The energy difference between the reactants and the transition state is the activation energy or activation barrier. A higher barrier corresponds to a slower reaction rate. Calculations would quantify this barrier, allowing for comparisons between different potential reaction pathways.

By calculating the energies of all species involved in a reaction, a complete thermodynamic profile can be constructed. This profile maps the energy changes throughout the reaction, providing a clear picture of its feasibility and spontaneity.

Reaction Profile: A plot of energy versus the reaction coordinate illustrates the relative energies of reactants, intermediates, transition states, and products.

Reaction Enthalpy (ΔHrxn): The difference in energy between the products and reactants determines whether a reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0).

Gibbs Free Energy (ΔGrxn): This value, which includes entropic contributions, determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

A hypothetical reaction profile table for a substitution reaction might look like this:

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +18.5 | +19.2 |

| Intermediate | -5.3 | -4.9 |

| Transition State 2 (TS2) | +12.1 | +12.7 |

| Products | -15.8 | -16.5 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a fundamental computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For Quinoline, 6-(dichloromethyl)-5-nitro-, the primary degrees of freedom are the rotations around the single bonds connecting the dichloromethyl group and the nitro group to the quinoline core.

Theoretical investigations would employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface (PES) associated with these rotations. A PES scan involves systematically rotating a specific dihedral angle (e.g., the C-C bond of the dichloromethyl group) and calculating the molecule's potential energy at each step. This process reveals low-energy stable conformers (local minima) and the transition states (saddle points) that represent the energy barriers to rotation.

For Quinoline, 6-(dichloromethyl)-5-nitro-, key areas of investigation would include:

Rotation of the Dichloromethyl Group: Understanding the rotational barrier of the -CHCl2 group is crucial as its orientation can influence steric interactions with the adjacent nitro group and the quinoline ring system. The analysis would identify the most stable positions of the chlorine and hydrogen atoms relative to the plane of the quinoline ring.

Rotation of the Nitro Group: The orientation of the -NO2 group affects the molecule's electronic properties, including its dipole moment and reactivity. A PES scan would determine the energy cost of rotating the nitro group out of co-planarity with the aromatic ring, which can impact resonance stabilization.

The results of such an analysis are typically presented in a data table summarizing the relative energies of the identified conformers.

Illustrative Data Table: Conformational Analysis of the Dichloromethyl Group This table is a hypothetical representation of results from a DFT calculation to illustrate the type of data generated.

| Conformer | Dihedral Angle (N-C5-C6-Cα) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 60° | 0.00 | Staggered conformation, minimizing steric clash between the nitro group and chlorine atoms. |

| Transition State 1 | 120° | 4.5 | Eclipsed conformation, representing the barrier to rotation. |

| 2 (Local Minimum) | 180° | 1.2 | Anti-periplanar conformation, slightly higher in energy. |

| Transition State 2 | 0° | 5.1 | Eclipsed conformation with significant steric hindrance. |

Molecular Dynamics Simulations for Dynamic Chemical Processes

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, capturing its movements, interactions, and conformational changes on a femtosecond-to-microsecond timescale. mdpi.com While PES mapping identifies static energy minima, MD simulations reveal how the molecule dynamically explores these conformations in a given environment (e.g., in a solvent like water or interacting with a biological macromolecule). mdpi.com

A hypothetical MD simulation of Quinoline, 6-(dichloromethyl)-5-nitro-, would involve:

System Setup: Placing the molecule in a simulation box, often filled with a chosen solvent, to mimic physiological or reaction conditions.

Force Field Application: Assigning a classical force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation: Solving Newton's equations of motion iteratively to track the trajectory of every atom over time. mdpi.com

Analysis of the MD trajectory could reveal:

The stability of different conformers over time.

The frequency and pathways of transitions between conformational states.

Solvation effects and the arrangement of solvent molecules around the solute.

The dynamic interactions between the dichloromethyl and nitro substituents.

Such simulations are invaluable for understanding how the molecule behaves in a realistic, dynamic setting, which is essential for predicting its interactions and reactivity. mdpi.comnih.gov

Illustrative Data Table: MD Simulation Parameters This table represents typical parameters for setting up an MD simulation and is for illustrative purposes only.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å buffer |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns (nanoseconds) |

| Time Step | 2 fs (femtoseconds) |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical compound based on its structural and physicochemical properties, known as molecular descriptors. nih.gov Instead of studying a single molecule in isolation, a QSRR model is built using a dataset of structurally related compounds.

To develop a QSRR model for Quinoline, 6-(dichloromethyl)-5-nitro-, one would first need a series of analogous quinoline derivatives with experimentally measured reactivity data (e.g., reaction rate constants). For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Descriptors related to the electron distribution, such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). nih.gov

Steric/Topological: Descriptors that describe the size and shape of the molecule, such as molecular weight, surface area, and volume. nih.gov

Thermodynamic: Calculated properties like enthalpy of formation and solvation energy.

Using statistical methods like multiple linear regression, a mathematical equation is derived that correlates the descriptors with the observed reactivity. nih.gov This model can then be used to predict the reactivity of new or untested compounds like Quinoline, 6-(dichloromethyl)-5-nitro-. Such models are powerful tools in chemical design, allowing for the rapid screening of potential reactivity without the need for extensive laboratory experiments. arabjchem.org

Illustrative Data Table: Relevant Molecular Descriptors for a QSRR Model This table lists examples of descriptors that would be calculated to build a predictive QSRR model.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to susceptibility to electrophilic attack. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to susceptibility to nucleophilic attack. |

| Electronic | Mulliken Atomic Charge on C6 | Partial charge on the carbon atom bearing the dichloromethyl group, indicating local electron density. |

| Steric | Molecular Volume | The total volume occupied by the molecule. |

| Steric | Sterimol Parameters | A set of parameters describing the steric bulk of the dichloromethyl substituent. |

| Thermodynamic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

Structure Reactivity and Structure Property Relationships in Dichloromethyl Nitroquinolines Excluding Biological Context

Influence of the Dichloromethyl Group on the Reactivity of the Quinoline (B57606) Core

The dichloromethyl group (-CHCl2) is a moderately deactivating substituent that exerts its influence on the quinoline core primarily through inductive electron withdrawal and steric hindrance.

The primary electronic influence of the dichloromethyl group is its strong negative inductive effect (-I). The two electronegative chlorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the quinoline ring system. This effect is most pronounced at the position of attachment (C6) and extends to the neighboring positions, C5 and C7, leading to a general deactivation of the benzene (B151609) ring towards electrophilic aromatic substitution.

Unlike groups with lone pairs or pi systems, the -CHCl2 group does not participate in resonance donation (+M effect). While some hyperconjugation might be possible, it is significantly outweighed by the powerful inductive pull of the two chlorine atoms. stackexchange.comquora.com Consequently, the net effect is strong electron withdrawal, making the quinoline ring more electron-deficient than the parent quinoline.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring |

| -H | Neutral | Neutral | Neutral |

| -CH₃ | Weakly Donating (+I) | Donating (Hyperconjugation) | Activating |

| -CH₂Cl | Withdrawing (-I) | Weak Donating (Hyperconjugation) | Weakly Deactivating |

| -CHCl₂ | Strongly Withdrawing (-I) | Negligible | Deactivating |

| -CCl₃ | Very Strongly Withdrawing (-I) | Negligible | Strongly Deactivating |

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

The dichloromethyl group is sterically bulky. This spatial hindrance can significantly influence the regioselectivity of chemical reactions by impeding the approach of reagents to the adjacent positions. stackexchange.comnih.gov In 6-(dichloromethyl)-5-nitroquinoline, the -CHCl2 group at C6 physically obstructs access to both the C5 and C7 positions. This steric effect would make reactions at these sites, particularly C5 which is already substituted, and C7, kinetically unfavorable for many reagents. libretexts.org Consequently, reaction pathways that involve attack at more remote and sterically accessible positions of the quinoline ring would be favored, assuming they are electronically viable.

Influence of the Nitro Group on the Reactivity and Electronic Structure of the Quinoline Core

The nitro group (-NO2) is one of the most powerful electron-withdrawing and deactivating groups in organic chemistry. Its presence at the C5 position dramatically alters the electronic landscape of the quinoline molecule.

The nitro group deactivates the aromatic ring towards electrophilic attack through a combination of a strong negative inductive effect (-I) and a potent negative mesomeric or resonance effect (-M). mdpi.comyoutube.com The resonance effect withdraws π-electron density from the ring, creating significant partial positive charges, especially at the ortho (C4, C6) and para (C8) positions relative to the nitro group.

This severe reduction in electron density makes electrophilic substitution exceedingly difficult. Conversely, it strongly activates the quinoline ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.comlibretexts.org Positions that are ortho or para to the nitro group become highly electrophilic and susceptible to attack by nucleophiles. nih.gov In this specific molecule, the C4, C6, and C8 positions are electronically activated for such reactions.

Synergistic and Antagonistic Effects of Co-existing Dichloromethyl and Nitro Substituents

The placement of dichloromethyl and nitro groups at the adjacent C6 and C5 positions, respectively, results in a complex interplay of synergistic and antagonistic effects that define the molecule's unique reactivity profile.

Synergistic Effects: Both the -CHCl2 and -NO2 groups are electron-withdrawing. Their combined presence results in a synergistic and profound deactivation of the benzene ring portion of the quinoline. The electron density of this ring is drastically reduced, making it highly resistant to electrophilic attack under all but the most forcing conditions. Simultaneously, the ring is rendered exceptionally electrophilic, priming it for potential nucleophilic substitution reactions. The nitro group at C5 activates the C6 position, while the dichloromethyl group at C6 further enhances the electrophilicity of the ring through its inductive effect.

Antagonistic Effects: The most significant antagonistic effect is steric hindrance. The two bulky groups are positioned next to each other, creating considerable steric strain. This "buttressing effect" can force the nitro group to twist out of the plane of the quinoline ring. Such a conformational change would have significant electronic consequences:

The inductive effect (-I) of the nitro group would remain largely unchanged as it is transmitted through the sigma bond framework.

The resonance effect (-M) , however, would be substantially diminished, as it relies on the coplanar alignment of the p-orbitals of the nitro group and the aromatic ring. nih.gov

This reduction in the nitro group's resonance effect would slightly lessen its deactivating influence and its ability to stabilize the negative charge during nucleophilic attack (the Meisenheimer complex). nih.gov Therefore, the steric interaction antagonizes the electronic activation provided by the nitro group for SNAr reactions.

The table below summarizes the expected reactivity at various positions on the 6-(dichloromethyl)-5-nitroquinoline ring, considering the combined electronic and steric influences.

| Position | Reactivity toward Electrophiles (E⁺) | Reactivity toward Nucleophiles (Nu⁻) | Rationale |

| C2 | Very Low | Moderate | Part of the electron-deficient pyridine (B92270) ring. Activated for Nu⁻ attack. |

| C3 | Very Low | Low | Electronically deactivated by the quinoline nitrogen. |

| C4 | Very Low | High | Electronically activated by the C5-NO₂ group (ortho). Susceptible to Nu⁻ attack. |

| C7 | Extremely Low | Low | Deactivated by both -NO₂ and -CHCl₂. Sterically hindered by the C6-CHCl₂ group. |

| C8 | Extremely Low | Moderate | Electronically activated by the C5-NO₂ group (para), but less so than C4/C6. |

Correlation between Electronic Structure and Observed Spectroscopic Properties

The electronic landscape of a molecule is fundamentally linked to its interaction with electromagnetic radiation, which forms the basis of various spectroscopic techniques. In dichloromethyl-nitroquinolines, the quinoline core, a bicyclic aromatic system, possesses a delocalized π-electron system. The introduction of a dichloromethyl group and a nitro group at the 6- and 5-positions, respectively, significantly perturbs this electronic environment.

The nitro group (-NO₂) is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the aromatic ring onto the nitro group. Conversely, the dichloromethyl group (-CHCl₂) is primarily an electron-withdrawing group through the inductive effect of the two chlorine atoms. The combined influence of these two substituents dramatically alters the electron density distribution across the quinoline ring system.

This altered electronic structure is directly reflected in the compound's spectroscopic signatures. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy , the protons on the quinoline ring of "Quinoline, 6-(dichloromethyl)-5-nitro-" would experience a significant downfield shift compared to unsubstituted quinoline. This is because the electron-withdrawing nature of the substituents deshields the protons, causing them to resonate at a higher frequency. The extent of this shift would be most pronounced for protons in close proximity to the electron-withdrawing groups.

Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecule. The presence of the nitro group would give rise to characteristic strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibrations of the dichloromethyl group would also be observable, usually in the range of 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. The extended conjugation of the quinoline system, coupled with the influence of the substituents, would result in characteristic absorption bands. The electron-withdrawing groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to quinoline, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical comparison of the spectroscopic data for quinoline and "Quinoline, 6-(dichloromethyl)-5-nitro-" is presented in the interactive table below to illustrate these effects.

| Compound | Key ¹H NMR Chemical Shifts (ppm, relative to TMS) | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) |

| Quinoline | 7.3 - 8.9 | C-H aromatic stretch (~3050), C=C aromatic stretch (~1600) | ~310 |

| Quinoline, 6-(dichloromethyl)-5-nitro- | 7.8 - 9.2 (expected downfield shift) | NO₂ stretch (~1550, ~1350), C-Cl stretch (~700) | >310 (expected) |

Design Principles for Modulating Chemical Reactivity through Substituent Variation

The chemical reactivity of dichloromethyl-nitroquinolines is intrinsically linked to their electronic structure, which can be strategically manipulated by varying the nature and position of substituents on the quinoline ring. The principles of substituent effects, primarily inductive and resonance effects, provide a powerful framework for designing molecules with tailored reactivity.

The presence of the strong electron-withdrawing nitro and dichloromethyl groups in "Quinoline, 6-(dichloromethyl)-5-nitro-" deactivates the quinoline ring towards electrophilic aromatic substitution reactions. lumenlearning.comlumenlearning.com This is because these groups reduce the electron density of the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles. lumenlearning.comlumenlearning.com For instance, the nitration of "Quinoline, 6-(dichloromethyl)-5-nitro-" would be significantly slower than that of unsubstituted quinoline. lumenlearning.comlumenlearning.com

Conversely, these electron-withdrawing groups make the quinoline ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The strong electron-withdrawing nature of the nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.

The reactivity of the dichloromethyl group itself is also a key consideration. This group can undergo various transformations. For example, hydrolysis of the dichloromethyl group can lead to the formation of a formyl group (-CHO), providing a synthetic route to quinoline-6-carbaldehydes.

To modulate the chemical reactivity, one can systematically vary the substituents. Replacing the dichloromethyl group with an electron-donating group, such as a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, would activate the ring towards electrophilic substitution and deactivate it towards nucleophilic substitution. The position of these substituents is also crucial. An electron-donating group at a position that can effectively donate electron density into the ring through resonance will have a more pronounced activating effect.

The following interactive table outlines the expected effects of different substituents on the reactivity of the quinoline ring in the context of dichloromethyl-nitroquinolines.

| Substituent at Position X | Electronic Effect | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution |

| -NO₂ (as in the parent) | Strong Electron-Withdrawing | Strong Deactivation | Strong Activation |

| -Cl | Inductive Electron-Withdrawing | Deactivation | Activation |

| -CH₃ | Inductive Electron-Donating | Activation | Deactivation |

| -OCH₃ | Resonance Electron-Donating | Strong Activation | Strong Deactivation |

By understanding these fundamental principles, chemists can rationally design dichloromethyl-nitroquinoline derivatives with specific reactivity profiles, enabling their application in various chemical syntheses and materials science, while excluding any biological context. The strategic placement of electron-donating and electron-withdrawing groups allows for the fine-tuning of the electronic properties and, consequently, the chemical behavior of this class of compounds.

Applications in Advanced Organic Synthesis and Chemical Material Development Purely Chemical, Non Biological

Quinoline (B57606), 6-(dichloromethyl)-5-nitro- as a Versatile Building Block in Complex Chemical Synthesis

The unique substitution pattern of Quinoline, 6-(dichloromethyl)-5-nitro-, featuring both a highly reactive dichloromethyl group and an electron-withdrawing nitro group on the quinoline framework, positions it as a highly valuable intermediate in organic synthesis. These functional groups offer multiple avenues for selective transformations, making it a versatile precursor for a range of complex molecular targets.

The dichloromethyl group at the 6-position of the quinoline ring is a key functional handle for the construction of novel polycyclic and fused heterocyclic systems. This group can undergo a variety of chemical transformations, including hydrolysis to an aldehyde, which can then participate in condensation reactions to form new rings. For instance, a plausible synthetic route could involve the conversion of the dichloromethyl group to a formyl group, followed by a Friedländer annulation or a similar condensation reaction with an appropriate active methylene compound to yield a new fused ring system.

Furthermore, the presence of the nitro group at the 5-position can direct the regioselectivity of cyclization reactions and can itself be a precursor for further functionalization. For example, reduction of the nitro group to an amino group would provide a nucleophilic center that could participate in intramolecular cyclization reactions, leading to the formation of complex, multi-ring structures. While direct examples for Quinoline, 6-(dichloromethyl)-5-nitro- are not extensively documented, the synthesis of other complex heterocycles from substituted quinolines is a well-established strategy in organic chemistry.

The reactivity of both the dichloromethyl and nitro groups makes Quinoline, 6-(dichloromethyl)-5-nitro- an excellent precursor for a wide range of functional organic molecules. The dichloromethyl group can be converted into various other functional groups, including:

Aldehyde: via hydrolysis.

Carboxylic acid: via oxidation of the aldehyde.

Hydroxymethyl: via reduction.

Dialkylaminomethyl: via nucleophilic substitution with amines.

Each of these transformations opens up new avenues for derivatization, allowing for the introduction of a diverse array of functionalities. For example, the aldehyde derivative could be used in Wittig reactions to introduce carbon-carbon double bonds, or in reductive amination to attach various amine-containing moieties.

The nitro group also offers significant opportunities for derivatization. Its reduction to an amino group provides a nucleophilic site for acylation, alkylation, and the formation of Schiff bases. The amino group can also be diazotized and subsequently replaced by a wide variety of substituents through Sandmeyer-type reactions. This dual reactivity of the dichloromethyl and nitro groups allows for a combinatorial approach to the synthesis of a large library of novel quinoline derivatives with tailored properties.

Contributions to the Development of New Synthetic Methodologies

The unique combination of functional groups in Quinoline, 6-(dichloromethyl)-5-nitro- can also spur the development of new synthetic methodologies. The interplay between the electron-withdrawing nitro group and the reactive dichloromethyl group can lead to novel reactivity patterns that are not observed in simpler quinoline derivatives. For instance, the development of selective methods to transform one functional group in the presence of the other would be a valuable addition to the synthetic chemist's toolbox.

Moreover, this compound could serve as a model substrate for the development of new catalytic systems. For example, developing a catalyst that can selectively activate the C-Cl bonds of the dichloromethyl group for cross-coupling reactions without affecting the nitro group would be a significant advancement. The exploration of the reactivity of this molecule could thus lead to the discovery of new and useful synthetic transformations.

Exploration in Redox Chemistry and Electrochemical Applications

The presence of the nitro group makes Quinoline, 6-(dichloromethyl)-5-nitro- an interesting candidate for studies in redox chemistry. Nitroaromatic compounds are well-known to undergo facile reduction, and the electrochemical properties of this molecule are expected to be dominated by the reduction of the nitro group. The one-electron reduction potential of nitroquinolines is a key parameter that governs their redox behavior. It is known that nitroquinolines can undergo one-electron reduction to form a nitro radical anion. This species can then be further reduced to the corresponding amine. The reduction potential is influenced by the nature and position of other substituents on the quinoline ring. For instance, studies on other nitroquinolines have shown that electron-withdrawing groups tend to make the reduction more favorable.

Table 1: Redox Potentials of Selected Nitroaromatic Compounds

| Compound | Reduction Potential (V vs. SCE) | Reference Compound |

|---|---|---|

| Nitrobenzene | -1.15 | Standard |

| 5-Nitroquinoline (B147367) | -0.98 | Analog |

| 6-Nitroquinoline (B147349) | -0.95 | Analog |

Note: The reduction potential for the target compound is an estimation based on the expected electron-withdrawing effect of the dichloromethyl group.

Potential for Integration into Supramolecular Assemblies and Material Architectures

The rigid, planar structure of the quinoline ring system, combined with the potential for introducing various functional groups, makes Quinoline, 6-(dichloromethyl)-5-nitro- a promising building block for the construction of supramolecular assemblies and advanced materials. The aromatic core can participate in π-π stacking interactions, which are a key driving force for the self-assembly of many organic molecules. Research on other quinoline-based ligands has demonstrated their ability to form discrete dimeric species and higher-order networks through such interactions. rsc.org

Furthermore, the functional groups on the quinoline ring can be used to direct the assembly process through the formation of other non-covalent interactions, such as hydrogen bonds (after conversion of the nitro group to an amino group) or coordination bonds with metal ions. The derivatization of the dichloromethyl group could introduce functionalities capable of forming strong and directional interactions, enabling the rational design of complex supramolecular architectures. The resulting materials could have interesting photophysical or electronic properties, making them potentially useful in areas such as organic electronics or sensor technology. The exploration of this compound in the context of supramolecular chemistry and materials science holds significant promise for the development of new functional systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products